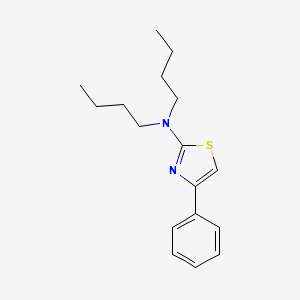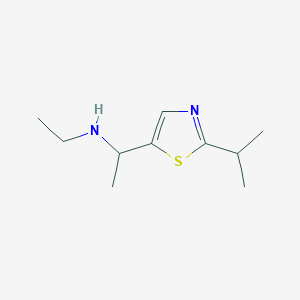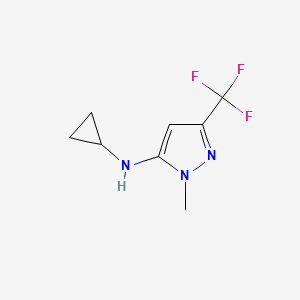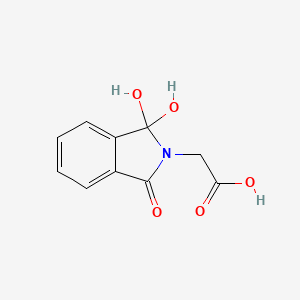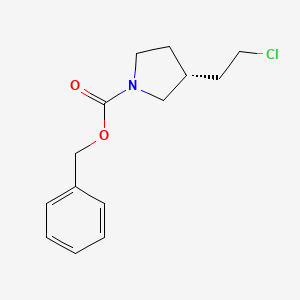
(R)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a 2-chloroethyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-pyrrolidine-1-carboxylic acid with benzyl alcohol and 2-chloroethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate are explored for their potential therapeutic effects. These derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: The racemic mixture containing both ® and (S) enantiomers.
3-(2-chloroethyl)pyrrolidine-1-carboxylate: A derivative lacking the benzyl group, which affects its reactivity and applications.
Uniqueness
®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of both benzyl and 2-chloroethyl groups. These features contribute to its versatility in synthetic applications and its potential for developing enantioselective catalysts and bioactive molecules.
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
benzyl (3R)-3-(2-chloroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1 |
Clé InChI |
GWTYAWLXAYMPIL-LBPRGKRZSA-N |
SMILES isomérique |
C1CN(C[C@H]1CCCl)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1CCCl)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





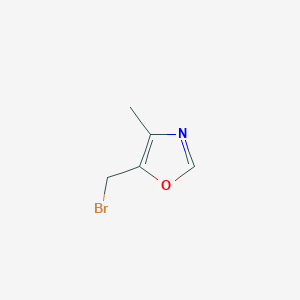
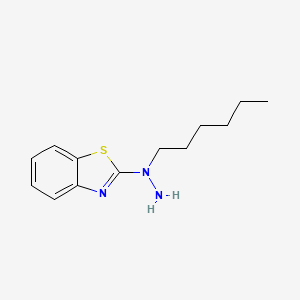
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
